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Compound of Interest

Compound Name:
4-Chloroquinazoline-6-

carbaldehyde

CAS No.: 648449-05-2

Cat. No.: B3029401

Get Quote

Part 1: Executive Summary & Physicochemical
Profile[1]
The Core Challenge: For researchers working with 4-Chloroquinazoline-6-carbaldehyde, the

primary challenge is not merely dissolving the compound, but maintaining its chemical integrity

once in solution.[1] While the compound exhibits high solubility in polar aprotic solvents

(DMSO) and moderate solubility in polar protic solvents (Methanol), the 4-chloro position is

highly electrophilic.[1]

In nucleophilic solvents like methanol, this compound is prone to Nucleophilic Aromatic

Substitution (

), leading to rapid degradation into the methoxy-derivative.[1] Furthermore, the C6-aldehyde
moiety presents a secondary risk of hemiacetal formation.

Physicochemical Properties
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Property Value / Characteristic Relevance to Solubility

Molecular Formula

Moderate MW (192.6 g/mol )

favors organic solubility.[2][3]

[1]

LogP (Predicted) ~1.8 - 2.2
Lipophilic; poor water solubility,

good organic solubility.[2][3][1]

Key Functional Groups

1. C4-Chloro (Electrophile)2.[2]

[3][1] C6-Aldehyde

(Electrophile)3.[2][3][1] N1/N3

(H-bond acceptors)

C4-Cl: Primary instability site in

protic nucleophiles.N-atoms:

Facilitate solubility in DMSO

via dipole interactions.[2][3][1]

Physical State Yellow to pale-brown solid
Color change often indicates

hydrolysis or oxidation.[2][3][1]

Part 2: Solubility Analysis by Solvent
Dimethyl Sulfoxide (DMSO) – The Recommended
Vehicle

Solubility Rating:High (>50 mM typical).[2][3][1]

Mechanism: DMSO effectively solvates the polar quinazoline core through dipole-dipole

interactions without acting as a nucleophile under standard conditions.[2][3][1]

Stability: Excellent.[2][3][1] DMSO is chemically inert toward the 4-Cl and 6-CHO groups at

room temperature.[2][3][1]

Application: Ideal for preparing stock solutions (e.g., 10 mM - 100 mM) for biological assays

or intermediate storage.[2][3][1]

Methanol (MeOH) – The "False Friend"
Solubility Rating:Moderate to Good (warming may be required).[2][3][1]

Mechanism: Solvates via hydrogen bonding with the quinazoline nitrogens and the aldehyde

oxygen.
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Stability Risk (CRITICAL):High.[2][3][1]

Pathway A (

): Methanol acts as a nucleophile, displacing the chloride at C4 to form 4-
methoxyquinazoline-6-carbaldehyde.[2][3][1] This reaction is accelerated by heat or the
presence of base.[4][5]

Pathway B (Acetalization): The C6-aldehyde can reversibly react with methanol to form a

hemiacetal or dimethyl acetal, particularly if trace acid is present.[1]

Application:Avoid for storage. Use only if methanol is a reactant (e.g., introducing a methoxy

group) or for immediate, cold transfer in synthesis.[1]

Part 3: Mechanism of Instability (Visualization)
The following diagram illustrates the degradation pathways that occur when 4-
Chloroquinazoline-6-carbaldehyde is dissolved in Methanol vs. DMSO.

Solvent Interaction Outcomes

4-Chloroquinazoline-
6-carbaldehyde

Stable Solution
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Dissolution
(Dipole Interaction)

Reactive Solution
(Methanol)

Dissolution
(H-Bonding)

Degradant 1:
4-Methoxyquinazoline

(SNAr Substitution)

Nucleophilic Attack
(Fast at >25°C)

Degradant 2:
Dimethyl Acetal

(Aldehyde Reaction)
Acid Catalysis
(Reversible)

Click to download full resolution via product page

Caption: Figure 1. Comparative stability pathways. DMSO maintains structural integrity,

whereas Methanol promotes nucleophilic substitution (SNAr) and acetal formation.

Part 4: Experimental Protocols
Protocol A: Solubility & Stability Validation System
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Use this protocol to validate the compound from a new supplier or before scaling up.

Materials:

HPLC-grade DMSO and Methanol.[2][3][1]

LC-MS or HPLC-UV (Detection @ 254 nm).[2][3][1]

Vials (Amber glass to prevent photodegradation).[2][3][1]

Workflow:

Preparation: Weigh 1.0 mg of 4-Chloroquinazoline-6-carbaldehyde into two vials.

Solvation:

Vial A: Add 1.0 mL DMSO. Vortex for 30 seconds.[3][1]

Vial B: Add 1.0 mL Methanol. Vortex for 30 seconds.[3][1]

T0 Analysis: Immediately inject 5 µL of both samples into HPLC.

Stress Test: Incubate both vials at Room Temperature (25°C) for 4 hours.

T4 Analysis: Re-inject samples.

Interpretation:

Pass: Vial A (DMSO) shows a single peak identical to T0.[2][3][1]

Fail: Vial B (MeOH) shows a new peak (likely earlier retention time for the methoxy-adduct or

acetal).[2][3][1] Note: If Vial B shows degradation, do not use alcohols for recrystallization or

dilution.[1]

Protocol B: Safe Handling for Synthesis
If you must use the compound in a reaction:

Stock Solvent: Always prepare the primary stock in anhydrous DMSO or DMF.[3][1]
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Dilution: If the reaction requires a protic solvent, add the stock solution to the reaction vessel

last, immediately before adding the reagents that will consume it (e.g., an aniline for kinase

inhibition synthesis).

Quenching: When working up reactions involving this intermediate, avoid bulk methanol

washes.[1] Use Acetonitrile or Ethyl Acetate for extractions to prevent artifact formation

during workup.[2][3][1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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